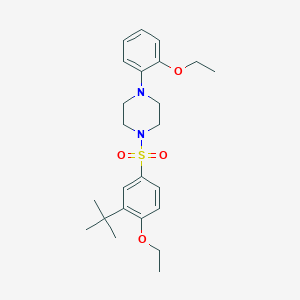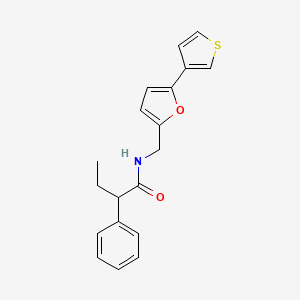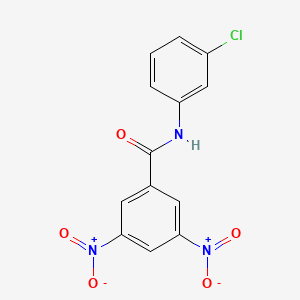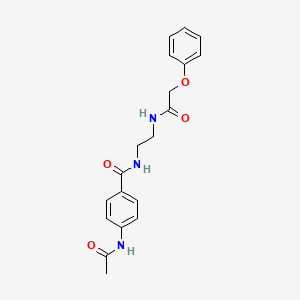
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as TBE-PEP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine acts as a competitive antagonist of the 5-HT1A receptor, blocking the binding of serotonin to this receptor. This results in a decrease in serotonin levels in the brain, which can lead to a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the levels of various hormones, including cortisol and testosterone. These effects may contribute to the potential therapeutic benefits of this compound in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor in scientific research. However, this compound also has limitations, including its relatively low potency and the potential for off-target effects on other receptors.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT1A receptor. Another area of interest is the investigation of the potential therapeutic benefits of this compound in the treatment of other conditions, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Métodos De Síntesis
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of tert-butyl-4-ethoxybenzenesulfonyl chloride with 2-ethoxyaniline, followed by the addition of piperazine. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain. This compound has also been studied for its potential use in the treatment of anxiety and depression, as well as in the development of new drugs for these conditions.
Propiedades
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-6-29-22-13-12-19(18-20(22)24(3,4)5)31(27,28)26-16-14-25(15-17-26)21-10-8-9-11-23(21)30-7-2/h8-13,18H,6-7,14-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBWYBNXZNTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)



![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)


![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)

![2-Methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2886363.png)